Compound Description: Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) is a novel antiaggregating agent that is metabolized in vivo to generate its corresponding diacid, SR 121566. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro, SR 121566 inhibits ADP-induced aggregation of human and baboon platelets and antagonizes the binding of 125I-labeled fibrinogen to human platelets. []
Relevance: Both SR 121787 and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide share a core thiazole ring system. Additionally, both compounds feature a phenyl ring directly linked to the thiazole moiety at the 4-position. This common structural motif suggests potential similarities in their biological activities and interactions with target proteins. []
Compound Description: A series of 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l) were synthesized and evaluated for their urease inhibitory potential. The compounds demonstrated promising activity against the urease enzyme and were found to be less cytotoxic. []
Relevance: This series shares the 2-aminothiazole moiety with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. While the target compound features a pyridin-3-yl substituent on the thiazole amino group, the related compound series explores various un/substituted phenyl groups attached to a propanamide chain. This comparison highlights the structural diversity possible within the 2-aminothiazole scaffold and its potential for generating compounds with varied biological activities. []
Compound Description: Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides were investigated as antitubercular agents. [] Two specific compounds within this series, N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a) and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a), exhibited potent inhibitory activity against both susceptible and resistant Mycobacterium tuberculosis strains. [] These compounds also displayed selectivity over other bacterial species and eukaryotic cells, metabolic stability, and apparent resilience to the action of efflux pumps. []
Relevance: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide and the N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides share the common 2-aminothiazole motif with an aryl group substitution at the amino nitrogen. [] Both series further incorporate a phenyl ring at the 4-position of the thiazole ring, emphasizing the importance of this structural feature for potential biological activity. [] The antitubercular activity observed in the related compound series may provide insights into the potential therapeutic applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. []
Compound Description: 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Formula I) is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. [, ] This compound is being investigated for its potential use in the treatment of angiotensin II-induced diseases, including hypertension. [, ]
Relevance: Although N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide contains a thiazole ring, it shares a key structural feature with 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (Formula I): the presence of a pyridin-3-yl group linked to a central heterocycle. [, ] While the target compound utilizes a thiazole ring, Formula I incorporates a pyrimidine ring. [, ] This comparison demonstrates how different heterocyclic cores can be combined with a common substituent like pyridin-3-yl, potentially leading to distinct biological activities and therapeutic applications. [, ]
Compound Description: N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide is a compound proposed for pharmaceutical compositions aiming to modulate the beta2-adrenoceptor. []
Relevance: This compound, alongside N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, belongs to the class of substituted thiazoles. [] Despite structural differences, both compounds highlight the versatility of the thiazole scaffold in drug design and its potential for modulating diverse biological targets. []
Compound Description: A series of N-[(5-substituted-1,3,4-oxadiazolyl-2yl)methyl-4-phenyl-1,3-thiazol-2-amine analogues were synthesized and evaluated for their antibacterial activity in vitro. [] The compound APTOM-4e within this series showed significant activity against gram-negative bacteria compared to the standard drug Ciprofloxacin, while other compounds demonstrated moderate activity. []
Relevance: These compounds, along with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, represent a class of compounds containing both thiazole and another heterocyclic ring. [] While the target compound has a pyridinyl-amino group on the thiazole ring, this related series features a 1,3,4-oxadiazole ring attached through a methylene linker. [] This structural variation emphasizes the versatility of combining different heterocyclic moieties with the thiazole core to create compounds with potentially enhanced biological activities. []
Compound Description: N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine was characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, UV-visible, and X-ray determination. [] Additionally, theoretical calculations were performed using the Hartree-Fock and density functional methods to predict its molecular geometry, vibrational frequencies, and NMR chemical shift values. []
Relevance: Both N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-3ylmethylene-hydrazine and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide share a core thiazole ring structure with a pyridin-3-yl substituent. [] This structural similarity highlights the prevalence of the pyridin-3-ylthiazole motif in pharmaceutical research and suggests potential commonalities in their physicochemical properties and interactions with biological targets. []
Compound Description: A series of 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones were synthesized through a multistep procedure involving the Hantzsch synthesis of 2-aminothiazoles, conversion to thiazolidinones, and subsequent modifications. []
Relevance: Both the 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide belong to the broad class of substituted thiazole derivatives. [] Notably, both compounds feature a phenyl ring directly attached to the thiazole at the 4-position, suggesting potential similarities in their binding interactions with specific target proteins. []
SYBR Green I
Compound Description: SYBR Green I (SG) is a fluorescent dye widely used in molecular biology techniques for the detection of double-stranded DNA. [] The structure of SG, determined through mass spectrometry and NMR analysis, is [2-[N-(3-dimethylaminopropyl)-N-propylamino]-4-[2,3-dihydro-3-methyl-(benzo-1,3-thiazol-2-yl)-methylidene]-1-phenyl-quinolinium]. [] SG exhibits sequence-specific binding to DNA and its fluorescence is significantly impacted by the presence of salts. []
Relevance: SYBR Green I and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide are both classified as substituted benzothiazoles. [] Despite differences in their overall structure and biological activity, this shared structural motif highlights the importance of the benzothiazole scaffold in medicinal chemistry. []
2-Amino-4-(4-chlorophenyl)thiazole Derivatives
Compound Description: Several 2-amino-4-(4-chlorophenyl)thiazole derivatives were synthesized, characterized, and evaluated for their antimicrobial activity. [, ] These compounds exhibited moderate antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. [, ] Interestingly, they displayed high antifungal activity against Candida glabrata and Candida albicans. [, ]
Relevance: These derivatives share the 2-aminothiazole core with N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. [, ] While the target compound features a pyridin-3-ylamino group and a phenyl ring at the 4-position of the thiazole, these derivatives focus on exploring variations at the 2-amino group and maintain a 4-chlorophenyl substituent. [, ] The antimicrobial activity observed in these related compounds suggests the potential for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide to possess similar properties. [, ]
Compound Description: New 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against a human liver cell line (HEPG2). [] The most potent compounds within this series demonstrated higher activity compared to the reference drug doxorubicin. [] Furthermore, these compounds were also evaluated as potential radiosensitizing agents. []
Relevance: While structurally distinct from N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, these derivatives highlight the exploration of sulfonamides in drug discovery. [] The incorporation of a quinoxalin-2-yl group and a thioureido moiety in the related compounds emphasizes the diverse chemical modifications possible within the sulfonamide scaffold. [] The observed anticancer activity in these compounds underscores the potential of sulfonamides as promising therapeutic agents. []
Compound Description: N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide is a MEK inhibitor. [, ] This compound is being investigated for its potential use in combination therapies with B-Raf inhibitors and anti-PD-L1 antibodies for the treatment of cancer. [, ] The combination aims to target multiple signaling pathways involved in cancer cell growth and survival. [, ]
Relevance: Although structurally different from N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide highlights the ongoing research into small molecule inhibitors for cancer therapy. [, ] The focus on MEK inhibition and combination strategies underscores the complexity of cancer treatment and the need for continued exploration of novel therapeutic targets. [, ]
Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It has been shown to reduce Mcl-1 levels in a concentration-dependent manner, suggesting its potential as a therapeutic agent for pancreatic cancer. []
Relevance: Although N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide and 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) differ in their core heterocyclic structures, both compounds highlight the ongoing research into small molecule inhibitors for cancer therapy. [] The focus on CDK5 inhibition and the regulation of Mcl-1 function underscores the diverse strategies employed in cancer drug discovery. []
Compound Description: (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1) is a potent and selective agonist of the human beta3-adrenergic receptor. [, , ] The pharmacokinetics and oral bioavailability of this compound were investigated in various animal models, including rats, dogs, and monkeys. [, ] Its metabolism was extensively studied, leading to the identification of several metabolites, including a novel isethionic acid conjugate. [] To enhance oral bioavailability, prodrug strategies were explored, resulting in the development of analogs with improved pharmacokinetic profiles. []
Relevance: Both (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (1) and N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide feature a thiazole ring substituted with a phenyl ring at the 4-position and a pyridin-3-yl moiety. [, , ] This structural similarity emphasizes the significance of this core structure in medicinal chemistry and suggests potential commonalities in their binding interactions and biological activities. [, , ] Furthermore, the detailed pharmacokinetic and metabolic studies conducted on compound (1) provide valuable insights for understanding the potential pharmacokinetic behavior of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.